4-Methyl-n'-(4-nitrobenzylidene)benzenesulfonohydrazide
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Overview
Description
“4-Methyl-n’-(4-nitrobenzylidene)benzenesulfonohydrazide” is a chemical compound with the linear formula C14H13N3O4S . It has a molecular weight of 319.341 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The compound is synthesized using a condensation procedure from the derivatives of nitrobenzaldehyde and 4-Methyl-benzenesulfonylhydrazine . It crystallizes in ethanol and methanol .Molecular Structure Analysis
The molecular structure of “4-Methyl-n’-(4-nitrobenzylidene)benzenesulfonohydrazide” is confirmed using a single crystal X-ray diffraction technique .Chemical Reactions Analysis
The compound is used for the detection of selective yttrium ion (Y3+) by I-V system . A thin layer of the compound is deposited onto a glassy carbon electrode (GCE) with 5% nafion for the sensitive and selective Y3+ sensor .Scientific Research Applications
Sensor Development
4-Methyl-n'-(4-nitrobenzylidene)benzenesulfonohydrazide (MNBBSH) derivatives have been utilized in the development of ion sensors. For instance, Hussain et al. (2017) synthesized MNBBSH compounds for the selective detection of yttrium ion (Y3+) using an I-V system. These compounds showed improved electrochemical performances like sensitivity, limit of detection, and linear dynamic range, making them suitable for detecting Y3+ in various samples, including industrial effluent and real water samples (Hussain, Rahman, Arshad, & Asiri, 2017).
Structural and Supramolecular Analysis
The crystal structures of various derivatives of MNBBSH have been studied to understand the effect of substituents on structural parameters. Salian, Foro, and Gowda (2018) investigated the structural aspects of different MNBBSH derivatives, including (E)-4-nitro-N'-(o-chloro, o- and p-methylbenzylidene)benzenesulfonohydrazides. They conducted Hirshfeld surface analysis to examine atom-atom interactions in these compounds (Salian, Foro, & Gowda, 2018).
Antibacterial Activity
Some derivatives of MNBBSH have demonstrated potential antibacterial properties. Lei et al. (2015) synthesized a series of hydrazone compounds derived from 4-methylbenzohydrazide, including 4-methyl-N'-(4-nitrobenzylidene)benzohydrazide, which exhibited moderate antibacterial activity against various bacterial strains, suggesting potential applications in antibacterial treatments (Lei, Li, Fu, Guan, & Tan, 2015).
Corrosion Inhibition
Research by Singh and Quraishi (2016) explored the use of MNBBSH derivatives as corrosion inhibitors. They synthesized novel compounds like N1,N1'-(1,4-phenylene)bis(N4-(4-nitrobenzylidene)benzene-1,4-diamine) and found them effective in inhibiting corrosion in mild steel, showing promise for industrial applications in corrosion prevention (Singh & Quraishi, 2016).
Mechanism of Action
Properties
CAS No. |
1747-50-8 |
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Molecular Formula |
C14H13N3O4S |
Molecular Weight |
319.34 g/mol |
IUPAC Name |
4-methyl-N-[(Z)-(4-nitrophenyl)methylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C14H13N3O4S/c1-11-2-8-14(9-3-11)22(20,21)16-15-10-12-4-6-13(7-5-12)17(18)19/h2-10,16H,1H3/b15-10- |
InChI Key |
WIZQIGJXWBUJMH-GDNBJRDFSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-] |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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